molecular formula C₂₈H₃₁N₃O₃S B1142599 7-Benzyloxy Quetiapine CAS No. 329217-58-5

7-Benzyloxy Quetiapine

Cat. No.: B1142599
CAS No.: 329217-58-5
M. Wt: 489.63
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Description

7-Benzyloxy Quetiapine is a structural derivative of the antipsychotic drug Quetiapine (C₂₁H₂₅N₃O₂S), featuring a benzyloxy (-OCH₂C₆H₅) substituent at the 7-position of its benzothiazepine core. This modification alters its physicochemical properties, including lipophilicity and metabolic stability, compared to the parent compound and other derivatives.

Properties

CAS No.

329217-58-5

Molecular Formula

C₂₈H₃₁N₃O₃S

Molecular Weight

489.63

Synonyms

2-[2-[4-[7-(Phenylmethoxy)dibenzo[b,f][1,4]thiazepin-11-yl]-1-piperazinyl]ethoxy]ethanol

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyloxy Quetiapine involves the reaction of dibenzo[b,f][1,4]thiazepin-11-ylamine with a compound containing a benzyloxy group. The reaction typically requires a suitable solvent and a base to facilitate the nucleophilic substitution reaction . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions: 7-Benzyloxy Quetiapine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 7-Benzyloxy Quetiapine with key analogues:

Compound Substituent at 7-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Quetiapine None (Parent compound) C₂₁H₂₅N₃O₂S 383.51 Antipsychotic; D₂/5-HT₂A antagonist
7-Hydroxy Quetiapine -OH C₂₁H₂₅N₃O₃S 399.51 Active metabolite; mixed serotonin/dopamine antagonism
This compound -OCH₂C₆H₅ C₂₈H₃₁N₃O₃S 489.63 (estimated) Increased lipophilicity; potential prodrug
7-(Benzyloxy)-benzoazepine -OCH₂C₆H₅ (on azepine core) C₁₇H₁₉NO 253.34 Structural analog; unrelated therapeutic class

Pharmacological and Metabolic Differences

  • Receptor Binding: Quetiapine and 7-Hydroxy Quetiapine exhibit antagonism at dopamine (D₂) and serotonin (5-HT₂A) receptors, critical for antipsychotic activity .
  • Metabolism: Quetiapine undergoes phase I metabolism via cytochrome P450 enzymes, forming 7-Hydroxy Quetiapine (active) and N-oxide/S-oxide derivatives .

Physicochemical and Stability Properties

  • Lipophilicity : The benzyloxy group increases logP compared to Quetiapine (estimated logP ~4.1 vs. ~2.8), favoring membrane permeability but possibly reducing aqueous solubility .
  • Thermal Stability : Quetiapine’s melting point is 172°C; benzyloxy derivatives may exhibit higher thermal stability due to reduced polarity .

Research Findings and Implications

Drug Delivery and Polymer Interactions

Molecularly imprinted polymers (MIPs) designed for Quetiapine show favorable binding thermodynamics (ΔG = -13.02 kcal/mol). Modified derivatives like this compound may exhibit altered adsorption kinetics due to steric or electronic effects of the benzyloxy group .

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing 7-Benzyloxy Quetiapine?

Answer:
Synthesis of this compound derivatives requires rigorous analytical validation. Key steps include:

  • Chromatographic Analysis : Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to confirm purity and structural integrity. For forensic-grade characterization, reverse-phase HPLC with UV detection is effective for quantifying quetiapine derivatives .
  • Spectral Techniques : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify benzyloxy substitution at the 7-position. Fourier-transform infrared (FTIR) spectroscopy can confirm functional groups like the benzyl ether linkage .
  • Reproducibility : Validate methods using standardized reference materials and cross-laboratory calibration to ensure sensitivity (detection limits <0.1 µg/mL) and reproducibility (RSD <2%) .

Advanced: How can transient dopamine D2 receptor occupancy of quetiapine derivatives be experimentally assessed?

Answer:

  • PET Imaging Protocol : Use positron emission tomography (PET) with radioligands like [¹¹C]raclopride for D2 receptor binding. Measure occupancy at multiple time points (e.g., 2–3 hours and 12–14 hours post-dose) to capture transient effects, as demonstrated in quetiapine studies .
  • Dose-Escalation Design : Administer this compound at incremental doses (e.g., 150–600 mg/day) to establish dose-occupancy relationships. Include a washout period to control for residual effects .
  • Statistical Analysis : Apply nonlinear mixed-effects modeling to correlate occupancy with pharmacokinetic profiles. Transient high occupancy (>50%) at early time points may explain efficacy despite low trough levels .

Basic: What validation criteria ensure the purity of newly synthesized this compound analogs?

Answer:

  • Purity Thresholds : Use differential scanning calorimetry (DSC) to confirm melting points within ±2°C of theoretical values. Impurity profiles should comply with ICH guidelines (<0.15% for unknown impurities) .
  • Mass Spectrometry : High-resolution LC-MS/MS can identify degradation products (e.g., oxidative metabolites) and quantify residual solvents per USP standards .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation under stress conditions .

Advanced: What experimental models elucidate the neuroprotective mechanisms of this compound?

Answer:

  • In Vivo Chronic Stress Models : Expose rodents to chronic unpredictable stress (CUS) and measure hippocampal brain-derived neurotrophic factor (BDNF) levels via ELISA. Quetiapine reverses stress-induced BDNF suppression, suggesting neurotrophic effects .
  • Microglial Activation Assays : Use LPS-stimulated microglial cultures to quantify anti-inflammatory effects (e.g., TNF-α and nitric oxide inhibition via ELISA) .
  • Behavioral Correlates : Pair molecular data with cognitive tests (e.g., Morris water maze) to link neuroprotection to functional outcomes .

Advanced: How can conflicting data on quetiapine’s metabolic effects (e.g., lipid profiles) be reconciled?

Answer:

  • Study Design Adjustments : Compare short-term (<12 weeks) vs. long-term (>6 months) trials. Conflicting lipid changes (e.g., triglyceride elevation vs. LDL reduction) may reflect duration-dependent adaptations .
  • Covariate Analysis : Stratify by dose (low: 25–200 mg vs. therapeutic: 150–800 mg) and comorbidities (e.g., baseline metabolic syndrome). Retrospective cohort studies using propensity score matching (e.g., hdPS) reduce confounding .
  • Mechanistic Studies : Investigate PPAR-γ modulation via gene expression assays to explain variability in lipid responses .

Basic: What methodological frameworks evaluate the off-label efficacy of this compound for conditions like insomnia?

Answer:

  • Systematic Review Criteria : Use PRISMA guidelines to aggregate data from small-scale RCTs and observational studies. Prioritize studies with objective measures (e.g., polysomnography) over subjective sleep diaries .
  • Risk-Benefit Analysis : Calculate number needed to harm (NNH) for metabolic adverse events (e.g., weight gain) vs. number needed to treat (NNT) for sleep latency improvement .
  • Meta-Regression : Adjust for confounders like psychiatric comorbidities and prior substance abuse, which increase misuse risk .

Advanced: How should missing data in clinical trials of this compound be handled statistically?

Answer:

  • Imputation Methods : Apply multiple imputation by chained equations (MICE) for missing endpoint data. Avoid last observation carried forward (LOCF) unless dropout rates are <20% .
  • Sensitivity Analyses : Compare completers vs. intention-to-treat (ITT) cohorts using mixed-effects models for repeated measures (MMRM) to assess bias .
  • Reporting Standards : Adhere to CONSORT guidelines to transparently disclose missing data rates and imputation impact on effect sizes .

Advanced: What pharmacogenomic approaches optimize dosing of this compound?

Answer:

  • Genotyping CYP3A4/5 : Use PCR-based assays to identify poor vs. extensive metabolizers. Adjust doses for CYP3A4*22 carriers to avoid toxicity .
  • Population Pharmacokinetics : Develop nonlinear mixed-effects models (NONMEM) incorporating genetic variants and covariates (e.g., age, BMI) to individualize regimens .
  • Clinical Validation : Correlate plasma concentrations (via LC-MS/MS) with efficacy/safety endpoints in genotype-stratified cohorts .

Advanced: How are neurocognitive outcomes assessed in studies of this compound for bipolar disorder?

Answer:

  • Cognitive Batteries : Administer MATRICS Consensus Cognitive Battery (MCCB) to evaluate processing speed, working memory, and executive function. Pair with functional MRI (fMRI) to link cognitive gains to prefrontal activation .
  • Longitudinal Design : Conduct 12-month trials with assessments at baseline, 6 months, and endpoint. Use mixed-model ANOVA to account for practice effects .
  • Control for Confounders : Include mood-stabilized subgroups to isolate quetiapine’s neurocognitive effects from symptom remission .

Basic: What cohort study designs evaluate metabolic risks of this compound?

Answer:

  • Retrospective Matched Cohorts : Use national health registries to compare diabetes incidence in quetiapine initiators vs. SSRI controls, matched via high-dimensional propensity scores (hdPS) .
  • Nested Case-Control Analysis : Stratify by cumulative dose (e.g., <1 g vs. >10 g) and adjust for lifestyle factors (e.g., BMI, smoking) via logistic regression .
  • Biomarker Monitoring : Track HbA1c, fasting glucose, and lipid panels at 3-month intervals to detect early metabolic shifts .

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